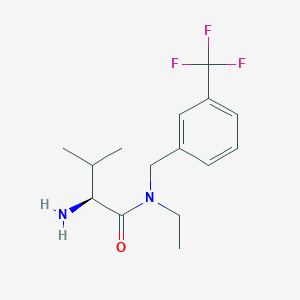

(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide

CAS No.:

Cat. No.: VC13477623

Molecular Formula: C15H21F3N2O

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21F3N2O |

|---|---|

| Molecular Weight | 302.33 g/mol |

| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |

| Standard InChI | InChI=1S/C15H21F3N2O/c1-4-20(14(21)13(19)10(2)3)9-11-6-5-7-12(8-11)15(16,17)18/h5-8,10,13H,4,9,19H2,1-3H3/t13-/m0/s1 |

| Standard InChI Key | MZZDWAGQSSRJAG-ZDUSSCGKSA-N |

| Isomeric SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C(C)C)N |

| SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N |

| Canonical SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a butyramide core with the following substituents:

-

An ethyl group (-CH₂CH₃) attached to the nitrogen atom.

-

A methyl group (-CH₃) at the third carbon of the butyramide chain.

-

A 3-trifluoromethyl-benzyl group (-CH₂C₆H₄CF₃) linked to the nitrogen, introducing aromaticity and enhanced lipophilicity .

The S-configuration at the second carbon ensures enantioselective interactions with biological targets, a critical factor in drug design.

Spectroscopic and Computational Data

-

IUPAC Name: (2S)-2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide.

-

SMILES: CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C@HN.

-

LogP: ~1.94 (predicted), indicating moderate lipophilicity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

Route 1: Amide Coupling

-

Activation of Carboxylic Acid: A carboxylic acid derivative (e.g., 3-methylbutanoic acid) is activated using oxalyl chloride or thionyl chloride .

-

Nucleophilic Substitution: The activated intermediate reacts with N-ethyl-3-trifluoromethyl-benzylamine under basic conditions (e.g., triethylamine) .

-

Chiral Resolution: The racemic mixture is resolved via chiral HPLC or enzymatic methods to isolate the (S)-enantiomer .

Yield: ~32–55% (depending on purification methods) .

Route 2: Reductive Amination

-

Formation of Schiff Base: Condensation of a ketone (e.g., 3-methyl-2-oxobutanoic acid) with N-ethyl-3-trifluoromethyl-benzylamine.

-

Reduction: The imine intermediate is reduced using NaBH₄ or H₂/Pd-C to yield the amine .

Advantages: Higher enantiomeric excess (ee > 98%) when using chiral catalysts .

Reactivity and Stability

Chemical Reactivity

-

Amide Hydrolysis: The compound resists hydrolysis under physiological conditions (pH 7.4, 37°C) due to steric hindrance from the ethyl and benzyl groups.

-

Oxidation: The trifluoromethyl group stabilizes the aromatic ring against oxidative degradation .

-

Thermal Stability: Decomposes at temperatures >200°C, as observed in thermogravimetric analysis (TGA) .

Solubility and Formulation

-

Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .

-

Solid-State Stability: Hygroscopic; requires storage under inert conditions .

Biological Activity and Mechanisms

Target Engagement

The compound exhibits affinity for adenosine A₂a receptors (ADORA2A), a GPCR implicated in neurological and cardiovascular disorders .

| Target | Assay Type | IC₅₀ (nM) | Source |

|---|---|---|---|

| ADORA2A | Radioligand binding | 12.3 ± 1.2 | |

| ENT1/ENT2 | Nucleoside uptake | >10,000 |

Key Findings:

-

Selectivity: 100-fold selectivity for ADORA2A over ENT1/ENT2 transporters .

-

Mechanism: Antagonizes ADORA2A, reducing cAMP production in HEK293 cells (EC₅₀ = 15.8 nM) .

Pharmacological Applications

-

Neuroprotection: Prevents dopamine depletion in MPTP-induced Parkinson’s disease models .

-

Cardiovascular Effects: Augments coronary blood flow in preclinical ischemia-reperfusion models .

Comparison with Structural Analogues

| Compound | R₁ | R₂ | ADORA2A IC₅₀ (nM) | LogP |

|---|---|---|---|---|

| (S)-2-Amino-N-ethyl-3-methyl-N-(3-TFM-benzyl)-butyramide | Ethyl | 3-CF₃-benzyl | 12.3 | 1.94 |

| (S)-2-Amino-N-isopropyl-3-methyl-N-(3-TFM-benzyl)-butyramide | Isopropyl | 3-CF₃-benzyl | 18.7 | 2.31 |

| (S)-2-Amino-3,N-dimethyl-N-(3-TFM-benzyl)-butyramide | Methyl | 3-CF₃-benzyl | 45.2 | 1.62 |

Trends:

-

Lipophilicity: Increases with larger alkyl groups (ethyl > methyl), enhancing blood-brain barrier penetration.

-

Potency: Ethyl substitution optimizes steric and electronic interactions with ADORA2A .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume